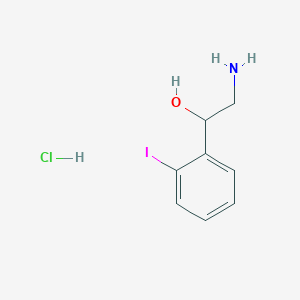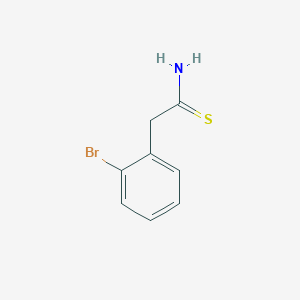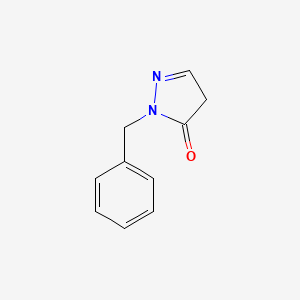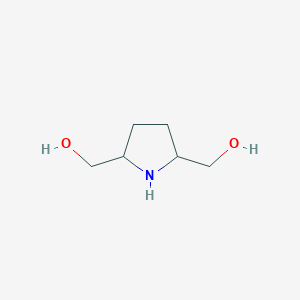![molecular formula C7H5BrN2 B1286446 3-bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 23612-36-4](/img/structure/B1286446.png)
3-bromo-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
3-bromo-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie chimique
C'est une poudre à cristaux de couleur jaune clair à jaune à orange . Il est sensible à l'air et il est recommandé de le stocker sous gaz inerte à température ambiante .
Chimie médicinale
En chimie médicinale, les dérivés de « 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones » ont montré une activité analgésique et sédative potentielle . Bien que cela ne soit pas directement lié à la « 3-bromo-1H-pyrrolo[3,2-c]pyridine », cela suggère que les dérivés de pyrrolopyridine peuvent avoir des applications médicinales potentielles.
Thérapie anticancéreuse
Les médicaments contenant un squelette de pyrrolopyridine, tels que le vémurafenib ou le pexidartinib, sont utilisés en thérapie anticancéreuse . Les dérivés de pyrrolo[3,2-c]pyridine présentent un effet inhibiteur sur la kinase FMS et sont des candidats prometteurs pour le développement de médicaments anticancéreux et antiarthritiques .
Mécanisme D'action
Target of Action
Pyrrolopyridine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that pyrrolopyridine derivatives can interact with their targets, leading to changes in cellular processes . For instance, some derivatives have been shown to inhibit enzyme activity, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
It’s known that pyrrolopyridine derivatives can influence various biochemical pathways, depending on their specific targets .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have significant effects on cellular processes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Bromo-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of tubulin polymerization, a process essential for cell division. This compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Additionally, this compound has shown interactions with other biomolecules such as microtubule-associated proteins, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis . It also affects cell signaling pathways, particularly those involved in mitosis and cytokinesis. Furthermore, this compound has been shown to alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the colchicine-binding site on tubulin . This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest. The compound forms hydrogen bonds with specific amino acids in the colchicine-binding site, stabilizing its interaction with tubulin . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its pharmacokinetics for drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, which can impact its therapeutic and toxic effects . Understanding these transport and distribution mechanisms is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its efficacy and specificity . These localization patterns are essential for understanding the compound’s mechanism of action.
Propriétés
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDKYXWNDBRDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576947 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-36-4 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)







